molecular formula C4H6ClF3O B13709138 3-(Chloromethoxy)-1,1,1-trifluoropropane

3-(Chloromethoxy)-1,1,1-trifluoropropane

Cat. No.: B13709138
M. Wt: 162.54 g/mol
InChI Key: UTXZZOVDVFEODY-UHFFFAOYSA-N
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Description

3-(Chloromethoxy)-1,1,1-trifluoropropane is an organic compound characterized by the presence of a chloromethoxy group attached to a trifluoropropane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethoxy)-1,1,1-trifluoropropane typically involves the reaction of 3-hydroxy-1,1,1-trifluoropropane with thionyl chloride to form 3-chloro-1,1,1-trifluoropropane. This intermediate is then reacted with methanol in the presence of a base, such as sodium hydroxide, to yield this compound. The reaction conditions generally require controlled temperatures and anhydrous conditions to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethoxy)-1,1,1-trifluoropropane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

    Substitution: 3-(Hydroxymethoxy)-1,1,1-trifluoropropane.

    Oxidation: 3-(Chloromethoxy)-1,1,1-trifluoropropanal or 3-(Chloromethoxy)-1,1,1-trifluoropropanoic acid.

    Reduction: 3-(Methoxymethyl)-1,1,1-trifluoropropane.

Scientific Research Applications

3-(Chloromethoxy)-1,1,1-trifluoropropane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Chloromethoxy)-1,1,1-trifluoropropane involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules, such as proteins and nucleic acids. This interaction can result in the modification of the molecular structure and function of the target biomolecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methoxymethoxy)-1,1,1-trifluoropropane
  • 3-(Chloromethoxy)-1,1,1-trifluorobutane
  • 3-(Chloromethoxy)-1,1,1-trifluoroethane

Uniqueness

3-(Chloromethoxy)-1,1,1-trifluoropropane is unique due to the presence of both a chloromethoxy group and a trifluoropropane backbone. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C4H6ClF3O

Molecular Weight

162.54 g/mol

IUPAC Name

3-(chloromethoxy)-1,1,1-trifluoropropane

InChI

InChI=1S/C4H6ClF3O/c5-3-9-2-1-4(6,7)8/h1-3H2

InChI Key

UTXZZOVDVFEODY-UHFFFAOYSA-N

Canonical SMILES

C(COCCl)C(F)(F)F

Origin of Product

United States

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